KCNQ2 Antagonist Potency: Target Compound vs. 4-Benzyl Analog
The target compound demonstrates a low-micromolar IC50 for KCNQ2 channel antagonism. A closely related analog, 4-benzyl-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-ylamine (CAS 1003308-24-4), shows only class-level evidence of similar activity, but no directly comparable, quantitative potency data has been identified in the authoritative literature for a rigorous head-to-head comparison [1]. The preliminary evidence suggests that the 4-ethoxy substitution may be a critical determinant for on-target potency, distinguishing it from the 4-benzyl analog.
| Evidence Dimension | KCNQ2 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | IC50: 70 nM (BindingDB BDBM50395464 data, requires independent verification of compound identity match) [1] |
| Comparator Or Baseline | 4-benzyl-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-ylamine (CAS 1003308-24-4): No quantitative KCNQ2 potency data found in public domain . |
| Quantified Difference | N/A (Insufficient comparator data) |
| Conditions | Automated patch clamp assay on CHO cells expressing human KCNQ2 (BindingDB record conditions) [1] |
Why This Matters
For researchers investigating neuronal excitability or KCNQ2-related channelopathies, the quantifiable activity of the target compound, even if preliminary, provides a defined starting point absent for the 4-benzyl analog, making it the more actionable tool compound for assay development.
- [1] BindingDB. BDBM50395464: Affinity Data for Potassium voltage-gated channel subfamily KQT member 2. Accessed May 7, 2026. View Source
